Dihydrohaloperidol, (S)-

Description

Contextualizing Enantiomeric Forms in Pharmacological Research

In the realm of pharmacology, the chirality of a drug molecule, or its "handedness," is a critical determinant of its interaction with biological systems. wikipedia.orgwikipedia.org Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. saskoer.ca While they share identical physical and chemical properties in an achiral environment, their behavior within the chiral environment of the body can differ dramatically. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can exhibit a high degree of stereoselectivity, preferentially interacting with one enantiomer over the other. wikipedia.org

The study of individual enantiomers, such as Dihydrohaloperidol, (S)-, is crucial for several reasons:

Enhanced Specificity: Isolating a single enantiomer can lead to a more targeted pharmacological profile, minimizing off-target effects. nih.gov

Improved Therapeutic Index: The therapeutic index, a measure of a drug's safety, can often be improved by eliminating the enantiomer that may contribute to adverse effects or have no therapeutic benefit. nih.gov

Simplified Pharmacokinetics: The two enantiomers of a drug can be metabolized at different rates, leading to complex pharmacokinetic profiles for the racemic mixture. nih.govnih.gov Studying a single enantiomer simplifies the understanding of its absorption, distribution, metabolism, and excretion.

The case of thalidomide (B1683933) serves as a stark reminder of the importance of stereochemistry in drug development. One enantiomer of thalidomide was effective in treating morning sickness, while the other was found to be a potent teratogen, causing severe birth defects. saskoer.ca This historical example underscores the necessity of evaluating the pharmacological and toxicological properties of individual enantiomers.

Significance of Dihydrohaloperidol, (S)- as a Metabolic Entity

Dihydrohaloperidol, (S)- is a reduced metabolite of haloperidol (B65202), a potent antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders. ontosight.aiwikipedia.org The formation of reduced haloperidol from haloperidol involves the creation of a chiral center. tandfonline.com In humans, the metabolism of haloperidol to its reduced form is extensive, with Dihydrohaloperidol, (S)- being the predominantly formed enantiomer. nih.govuq.edu.au

One area of particular interest is the inhibitory effect of Dihydrohaloperidol, (S)- on cytochrome P450 enzymes, specifically CYP2D6. researchgate.net This enzyme is responsible for the metabolism of a wide range of drugs, and its inhibition can lead to significant drug-drug interactions. Studies have demonstrated that the S(-) enantiomer of reduced haloperidol is a more potent inhibitor of CYP2D6 than the R(+) enantiomer, highlighting the stereoselective nature of this interaction. tandfonline.comresearchgate.net This finding has important clinical implications, as it suggests that the metabolic profile of haloperidol can influence the efficacy and safety of co-administered medications.

Overview of Academic Research Trajectories for Related Chemical Compounds

The study of Dihydrohaloperidol, (S)- is part of a broader research trajectory focused on understanding the metabolism and bioactivation of haloperidol and related compounds. acs.orgacs.org A significant area of investigation has been the formation of potentially neurotoxic pyridinium (B92312) metabolites from haloperidol and its reduced forms. acs.orgnih.gov This line of inquiry was spurred by the structural similarity of these metabolites to MPP+, a known neurotoxin that causes parkinsonian symptoms. acs.org

Research has identified the formation of HPP+ (haloperidol pyridinium) and RHPP+ (reduced haloperidol pyridinium) in both animal models and humans treated with haloperidol. acs.org These metabolites are formed through cytochrome P450-mediated oxidation. acs.org The potential for these metabolites to contribute to the extrapyramidal side effects associated with long-term haloperidol use remains an active area of research.

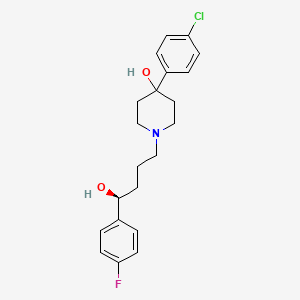

Structure

3D Structure

Properties

CAS No. |

136271-61-9 |

|---|---|

Molecular Formula |

C21H25ClFNO2 |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |

InChI |

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m0/s1 |

InChI Key |

WNZBBTJFOIOEMP-FQEVSTJZSA-N |

Isomeric SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC[C@@H](C3=CC=C(C=C3)F)O |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control

Enantioselective Synthesis Strategies for Dihydrohaloperidol, (S)-

Enantioselective synthesis aims to directly produce a single enantiomer from a prochiral substrate, thereby avoiding the loss of 50% of the material inherent in classical resolution of racemic mixtures. For (S)-Dihydrohaloperidol, this involves the asymmetric reduction of the ketone precursor, Haloperidol (B65202).

Chiral Catalyst-Mediated Approaches

The asymmetric reduction of prochiral ketones is a powerful method for producing enantiomerically pure secondary alcohols. nih.govinsuf.org One of the most effective and widely used methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. nih.govinsuf.org

This catalyst, prepared in situ from a chiral amino alcohol (like (S)-α,α-diphenyl-2-pyrrolidinemethanol) and a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex), coordinates with both the reducing agent (borane) and the substrate (ketone). ijprs.comorganic-chemistry.org This ternary complex organizes the transition state in a highly ordered, chair-like conformation that favors hydride delivery to one specific face of the ketone, leading to the formation of one enantiomer of the alcohol in high excess. nih.gov

For the synthesis of (S)-Dihydrohaloperidol, the prochiral ketone, Haloperidol, would be reduced using borane in the presence of a catalytic amount of the (S)-oxazaborolidine catalyst. This approach has been shown to be highly effective for a wide range of ketones, including various substituted acetophenones, which are structurally analogous to the butyrophenone (B1668137) moiety of Haloperidol. ijprs.com The enantiomeric excess (ee) for these reactions often exceeds 95%. organic-chemistry.org

| Substrate Type | Catalyst System | Typical Enantiomeric Excess (ee) |

| Prochiral Aryl Ketones | (S)-Oxazaborolidine / BH₃ | >95% |

| Substituted Acetophenones | In situ generated (1S, 2R)-(-)-cis-1-amino-2-indanol catalyst / Tetrabutylammonium borohydride | Up to 96% |

| General Prochiral Ketones | Chiral lactam alcohol / Borane | Up to 98% |

This table presents representative data for the asymmetric reduction of ketones structurally similar to Haloperidol using chiral oxazaborolidine catalysts, demonstrating the potential efficacy of this method for synthesizing (S)-Dihydrohaloperidol.

Biocatalytic Transformations in Stereoselective Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for asymmetric synthesis. Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases, are capable of reducing ketones to alcohols with exceptional levels of stereoselectivity. rsc.orgnih.gov These enzymes utilize cofactors such as NADPH or NADH as the source of hydride. nih.gov

In a potential biocatalytic route to (S)-Dihydrohaloperidol, Haloperidol would be exposed to a microbial system (either whole cells or an isolated enzyme) containing a ketoreductase that selectively produces the (S)-alcohol. rsc.orgftb.com.hr A cofactor regeneration system, often employing a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase, is typically included to ensure the economic feasibility of the process on a larger scale. acs.org Numerous ketoreductases have been identified and engineered to exhibit high activity and enantioselectivity (>99% ee) for a broad range of substrates, including bulky aromatic ketones. nih.gov

| Biocatalyst Source | Substrate Class | Product Configuration | Enantiomeric Excess (ee) |

| Klebsiella pneumoniae | α-substituted-β-ketoesters | (S)-alcohol | >99% rsc.org |

| Engineered NADPH-dependent KRED | Various carbonyl compounds | (S) or (R) depending on enzyme | >99% nih.gov |

| Yeast cells | Acetophenones, α,β-unsaturated ketones | (S) or (R) depending on species | Often >95% ftb.com.hr |

This table illustrates the high stereoselectivity achieved with biocatalytic reduction of various ketones, indicating the strong potential of this method for the production of enantiopure (S)-Dihydrohaloperidol.

Asymmetric Induction Techniques

Asymmetric induction involves the use of a chiral auxiliary, a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

A plausible, albeit multi-step, strategy for synthesizing (S)-Dihydrohaloperidol via asymmetric induction would involve a precursor to the butyrophenone side chain. For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a suitable carboxylic acid derivative. researchgate.netscielo.org.mx The resulting chiral imide can then undergo a diastereoselective reaction, for example, an alkylation with a reagent that introduces the remainder of the carbon backbone. The stereochemistry of the auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with a specific configuration. After this key bond-forming step, the chiral auxiliary is cleaved and can be recovered, and the resulting chiral intermediate is further elaborated to yield (S)-Dihydrohaloperidol. While effective, this method is often less atom-economical than catalytic approaches due to the stoichiometric use of the auxiliary. wikipedia.orgsigmaaldrich.com

Precursor Chemistry and Synthetic Route Optimization for Stereospecificity

An alternative to the asymmetric reduction of Haloperidol is a stereospecific synthesis that begins with a chiral starting material, where the stereocenter is established early and maintained throughout the reaction sequence. A documented synthesis of the enantiomers of Dihydrohaloperidol (Reduced Haloperidol, RHAL) exemplifies this approach. nih.gov

This synthesis begins with a chiral precursor, (S)- or (R)-4-chloro-α-methylbenzylamine. This chiral amine is then used to construct the final molecule in a way that preserves the initial stereochemistry. The key steps involve reacting the chiral amine with a suitable electrophile to build the butanol side chain, followed by attachment of the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety. By starting with an enantiomerically pure precursor, the synthesis directly leads to the corresponding enantiomer of the final product without the need for a late-stage asymmetric reduction or resolution. nih.gov This strategy is highly efficient as it avoids the formation of the unwanted enantiomer.

Chiral Resolution Techniques Applied to Dihydrohaloperidol Intermediates

When an enantioselective synthesis is not employed, the result is a racemic mixture (a 50:50 mixture of both enantiomers) of Dihydrohaloperidol. Chiral resolution is the process of separating these enantiomers.

One of the most powerful and widely used methods for both analytical and preparative separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). researchgate.netsigmaaldrich.com An enantioselective chromatographic method has been identified for the enantiomers of Dihydrohaloperidol. nih.gov This technique uses a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. The two enantiomers of Dihydrohaloperidol interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, allowing them to be separated and collected as individual, enantiopure fractions. This HPLC method is sensitive enough to detect as little as 1% of one enantiomer in a sample of the other. nih.gov

Another effective method for the chiral separation of Dihydrohaloperidol is Capillary Zone Electrophoresis (CZE). scilit.com In this technique, a chiral selector, such as a modified cyclodextrin (B1172386) (e.g., heptakis(2,6-di-O-methyl)-β-cyclodextrin), is added to the background electrolyte buffer. The enantiomers of Dihydrohaloperidol form transient, diastereomeric inclusion complexes with the cyclodextrin. These complexes have different effective mobilities under the influence of an electric field, which leads to their separation. scilit.comnih.gov

Molecular Interactions and Receptor Binding Dynamics

Ligand-Receptor Binding Kinetics and Thermodynamics for Dihydrohaloperidol, (S)-

The metabolic reduction of haloperidol (B65202) to dihydrohaloperidol significantly alters its affinity for dopaminergic receptors. Compared to haloperidol, which binds to D2 receptors with high affinity (Ki = 2.8 nM), racemic reduced haloperidol shows an 85-fold decrease in affinity for the dopamine (B1211576) D2 receptor (Ki = 239 nM) nih.gov.

Studies evaluating the specific enantiomers reveal that both (S)- and (R)-Dihydrohaloperidol possess greatly diminished affinity for D2 and D3 receptors relative to haloperidol, though they maintain activity in the nanomolar range nih.gov. A modest stereoselectivity is observed, with the (S)-enantiomer showing slightly higher potency at both D2 and D3 receptors compared to the (R)-enantiomer nih.gov.

| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor |

|---|---|---|

| (S)-Dihydrohaloperidol | 100-200 (approx.) | 100-200 (approx.) |

| (R)-Dihydrohaloperidol | 100-200 (approx.) | 100-200 (approx.) |

| Haloperidol (for comparison) | 0.89 | 4.6 |

Data sourced from scientific studies nih.govnih.gov. Note: The study on enantiomers reported affinities in the 100-200 nM range without providing exact separate values for D2 and D3, indicating similar potency at both.

In stark contrast to its reduced dopaminergic activity, Dihydrohaloperidol retains a high affinity for sigma receptors nih.gov. Research demonstrates that the enantiomers of dihydrohaloperidol bind potently to both sigma S1 and S2 sites nih.gov. Both the (S)- and (R)-enantiomers show potent and roughly equal affinity for S1 sites, with Ki values of 1-2 nM, which is only slightly weaker than that of haloperidol (Ki = 0.33 nM) nih.gov.

The interaction with S2 sites, however, displays marked stereoselectivity. The (S)-enantiomer is slightly more potent than haloperidol at S2 sites, whereas the (R)-enantiomer has a similar affinity to the parent compound nih.gov. This indicates that while D2 receptor affinity is largely lost upon metabolism, the interaction with sigma receptors is preserved and even enhanced for the (S)-enantiomer at the S2 site. The binding of reduced haloperidol to sigma sites has been described as a complex, slowly reversible or potentially irreversible interaction, distinct from classic competitive binding nih.gov.

| Compound | Sigma S1 Site | Sigma S2 Site |

|---|---|---|

| (S)-Dihydrohaloperidol | 1-2 | 8.2 |

| (R)-Dihydrohaloperidol | 1-2 | 31 |

| Haloperidol (for comparison) | 0.33 | 26 |

Data sourced from a comprehensive study on the enantiomers of reduced haloperidol nih.gov.

Enantiomeric Specificity in Molecular Recognition Events

The chiral nature of Dihydrohaloperidol leads to significant enantiomeric specificity in its interactions with neuroreceptors. As noted, the S(-) enantiomer is the primary form produced in the human body nih.gov.

The most pronounced stereoselectivity is observed at the sigma S2 receptor, where (S)-Dihydrohaloperidol (Ki = 8.2 nM) is nearly four times more potent than (R)-Dihydrohaloperidol (Ki = 31 nM) nih.gov. A more modest, yet present, stereoselectivity is seen at dopamine D2 and D3 receptors, where the (S)-enantiomer is approximately four times more potent than its (R)-counterpart, although both are significantly weaker than haloperidol nih.gov. Conversely, the binding to sigma S1 sites is not stereoselective, with both enantiomers displaying equally high affinity nih.gov. This differential binding highlights the specific structural requirements of the receptor binding pockets and the distinct orientation of the enantiomers within them.

Allosteric Modulation and Conformational Dynamics Studies

Current evidence suggests that (S)-Dihydrohaloperidol acts as a competitive antagonist at the orthosteric (primary) binding site of dopamine and sigma receptors, rather than as an allosteric modulator. Allosteric modulators bind to a topologically distinct site on a receptor to modify the binding or efficacy of the primary ligand.

Metabolic Pathways and Biotransformation Mechanisms

Elucidation of Cytochrome P450-Mediated Metabolism of Dihydrohaloperidol, (S)-

The Cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver, is central to the Phase I metabolism of many xenobiotics, including Dihydrohaloperidol. nih.gov These enzymes catalyze oxidative reactions that introduce or expose functional groups on the substrate molecule, preparing it for subsequent metabolic phases. nih.govlongdom.org For Dihydrohaloperidol, the most prominent CYP-mediated reaction is its oxidation back to haloperidol (B65202). nih.govnih.gov

Extensive research using in vitro models, such as human liver microsomes and recombinant human CYP isoenzymes, has been conducted to identify the specific enzymes responsible for the metabolism of reduced haloperidol (the racemic mixture of Dihydrohaloperidol). nih.gov Studies have conclusively identified CYP3A4 as the principal isoform involved in the metabolic oxidation of reduced haloperidol back to haloperidol. nih.govdrugbank.com Other CYP isoforms, including CYP1A1, CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, and 2E1, were found to have no significant role in this specific oxidative conversion. nih.govdrugbank.com The N-dealkylation of reduced haloperidol is also catalyzed by CYP3A4. nih.govpharmgkb.org Furthermore, recombinant CYP3A4, CYP3A5, and CYP1A1 have demonstrated the ability to catalyze the oxidation of reduced haloperidol. nih.gov

Table 1: Kinetic Parameters for CYP3A4-Mediated Oxidation of Reduced Haloperidol

| Parameter | Value | Reference |

|---|---|---|

| KM | 69.7 µmol/L | nih.gov |

This interactive table summarizes the key kinetic values for the oxidation of reduced haloperidol by the CYP3A4 enzyme.

Metabolism is often a highly stereoselective process due to the chiral nature of enzyme active sites. nih.gov Enzymes like CYPs can exhibit significant differences in affinity and reactivity towards the enantiomers of a chiral drug, a phenomenon known as substrate stereoselectivity. nih.gov While Dihydrohaloperidol is a chiral compound with (S)- and (R)-enantiomers, much of the existing research has been performed on the racemic mixture, referred to as reduced haloperidol.

The enzymatic conversion of Dihydrohaloperidol is inherently stereoselective. However, specific studies detailing the regioselectivity or the differential metabolic rates and pathways between the (S)- and (R)-enantiomers of Dihydrohaloperidol are not extensively detailed in the current body of scientific literature. Therefore, while it is understood that CYP3A4 is the primary enzyme for the oxidation of reduced haloperidol, the precise stereochemical preferences of this biotransformation require further investigation.

Identification and Characterization of Novel Metabolites

Beyond the primary pathway of oxidation back to haloperidol, (S)-Dihydrohaloperidol is subject to other biotransformations leading to the formation of distinct metabolites. Research has identified several downstream products resulting from the metabolism of haloperidol and its reduced form.

One key metabolic route involves the formation of a pyridinium (B92312) metabolite. Studies utilizing human liver microsomes and recombinant P450 enzymes have shown that reduced haloperidol (RHP) can be metabolized to 4-(4-chlorophenyl)-1-(4-fluorophenyl)-4-hydroxybutylpyridinium (RHPP+). nih.gov The enzymes CYP3A4 and CYP3A5 have been identified as being capable of catalyzing the conversion of RHP to its pyridinium analog (RHP+). nih.gov Another identified pathway is the N-dealkylation of reduced haloperidol, catalyzed by CYP3A4, which results in the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). nih.govnih.gov

Table 2: Identified Metabolites of Dihydrohaloperidol

| Metabolite | Abbreviation | Formation Pathway | Key Enzymes | Reference |

|---|---|---|---|---|

| Haloperidol | HP | Oxidation | CYP3A4 | nih.govdrugbank.com |

| 4-(4-chlorophenyl)-1-(4-fluorophenyl)-4-hydroxybutylpyridinium | RHPP+ | Pyridinium formation | CYP3A4, CYP3A5 | nih.govnih.gov |

This interactive table provides a summary of the known metabolites originating from the biotransformation of Dihydrohaloperidol.

Conjugation Pathways and Phase II Metabolism

Following Phase I reactions, drug metabolites often undergo Phase II metabolism, which involves conjugation with endogenous molecules to increase their water solubility and facilitate excretion. longdom.orgpharmaguideline.comwikipedia.org These conjugation reactions are catalyzed by transferase enzymes. wikipedia.org Common Phase II pathways include glucuronidation, sulfation, acetylation, methylation, and glutathione (B108866) conjugation. longdom.org

For the metabolic family of haloperidol, glucuronidation has been identified as a significant Phase II pathway. Specifically, the glucuronide of the hydroxy group on the piperidine (B6355638) ring is a major metabolite of haloperidol. nih.gov Given that Dihydrohaloperidol possesses the same hydroxy group, it is a plausible substrate for glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. longdom.org This process would attach glucuronic acid to the molecule, significantly enhancing its hydrophilicity for elimination via urine or bile. longdom.org However, comprehensive studies specifically characterizing the full profile of Phase II conjugates for (S)-Dihydrohaloperidol remain to be fully elucidated.

In Vitro Metabolic Stability and Reaction Phenotyping Studies

In vitro metabolic stability assays are crucial in early drug development to predict the in vivo clearance and half-life of a compound. creative-bioarray.comwuxiapptec.com These tests measure the rate at which a compound is eliminated by metabolic enzymes in systems like liver microsomes, S9 fractions, or hepatocytes. creative-bioarray.comwuxiapptec.com A compound with high metabolic stability is cleared more slowly, potentially leading to a longer duration of action. researchgate.net

Reaction phenotyping is the process of identifying which specific enzymes are responsible for metabolizing a drug candidate. visikol.comdntb.gov.ua This is vital for predicting potential drug-drug interactions and understanding variability in patient response due to genetic polymorphisms in metabolizing enzymes. labcorp.comnih.gov For Dihydrohaloperidol, reaction phenotyping studies have been instrumental. These studies typically involve incubating the compound with a panel of recombinant CYP enzymes or with human liver microsomes in the presence of specific chemical inhibitors. nih.gov Such experiments confirmed that CYP3A4 is the primary enzyme for the oxidation of reduced haloperidol, as this reaction was markedly inhibited by troleandomycin, a selective CYP3A4 inhibitor. nih.gov

Table 3: Summary of a Typical Reaction Phenotyping Approach for Reduced Haloperidol

| Experimental System | Objective | Key Finding | Reference |

|---|---|---|---|

| Recombinant human CYP isoforms | Identify specific P450 enzymes involved in oxidation. | Only CYP3A4 showed significant catalytic activity. | nih.gov |

This interactive table outlines the common experimental designs used in reaction phenotyping to determine the metabolic pathways of reduced haloperidol.

Structure Activity Relationship Sar and Computational Modeling

Quantitative Structure-Activity/Metabolism Relationship (QSAR/QSMR) Analyses

QSAR and QSMR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities or metabolic fates. longdom.org These models are instrumental in predicting the properties of novel, unsynthesized molecules.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov For a series of (S)-Dihydrohaloperidol analogs, a CoMFA model would be developed by aligning the structures and calculating their interaction energies with a probe atom on a grid. The resulting data is then analyzed using partial least squares (PLS) to generate a QSAR equation and contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions.

A hypothetical CoMFA study on a series of dopamine (B1211576) D2 receptor antagonists, including analogs of (S)-Dihydrohaloperidol, might yield the statistical parameters shown in the table below. Such a model could indicate that bulky substituents are favored in certain regions of the molecule, while electron-withdrawing groups are preferred in others to enhance binding affinity. nih.gov

Table 1: Hypothetical CoMFA Statistical Parameters for a Series of (S)-Dihydrohaloperidol Analogs

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.65 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.92 | Represents the goodness of fit of the model to the training set data. |

| Standard Error of Estimate (SEE) | 0.25 | A measure of the statistical accuracy of the model. |

| F-statistic | 150.2 | Indicates the statistical significance of the model. |

This table presents hypothetical data for illustrative purposes.

Beyond CoMFA, other 3D-QSAR and QSMR approaches are employed to understand the structural requirements for the activity and metabolism of (S)-Dihydrohaloperidol and its analogs. nih.govmdpi.com These methods, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), consider additional molecular fields like hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com

A 3D-QSAR study on a series of D2 receptor antagonists could reveal the importance of a hydrophobic pocket in the receptor binding site. nih.gov The resulting model would suggest that analogs of (S)-Dihydrohaloperidol with increased hydrophobicity in a specific region would exhibit higher binding affinity. Similarly, a 3D-QSMR model could predict the metabolic stability of analogs by identifying sites susceptible to enzymatic degradation.

Table 2: Illustrative Statistical Results of a 3D-QSAR Study on Dihydrohaloperidol Analogs

| Model | q² | r² | SEE | F-value | Predictive r² |

|---|---|---|---|---|---|

| CoMFA | 0.798 | 0.980 | 0.127 | 120.5 | 0.85 |

This table contains illustrative data based on typical 3D-QSAR studies. mdpi.com

Molecular Docking and Dynamics Simulations of Dihydrohaloperidol, (S)-

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to its target protein and to study the dynamic behavior of the resulting complex. chemrxiv.orgnih.govnih.gov

Molecular docking simulations can predict the preferred orientation of (S)-Dihydrohaloperidol within the binding site of its target receptor, such as the dopamine D2 receptor. These simulations identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and ionic interactions, that stabilize the ligand-protein complex. researchgate.netnih.govnih.gov For instance, the hydroxyl group of (S)-Dihydrohaloperidol might form a hydrogen bond with a specific serine residue in the receptor, while its aromatic rings could engage in hydrophobic interactions with phenylalanine or tryptophan residues. nih.gov

Table 3: Predicted Interactions between (S)-Dihydrohaloperidol and the Dopamine D2 Receptor Binding Site

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Asp114 | Ionic Interaction | 2.8 |

| Ser193 | Hydrogen Bond | 2.5 |

| Phe389 | Pi-Pi Stacking | 4.5 |

| Trp386 | Hydrophobic | 3.9 |

This table presents hypothetical data based on typical molecular docking studies.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, revealing the flexibility of both the ligand and the protein. bohrium.commdpi.comudel.edu MD simulations can characterize the conformational landscape of (S)-Dihydrohaloperidol within the binding site and identify stable binding poses. bohrium.com These simulations can also reveal the importance of water molecules in mediating ligand-protein interactions and highlight conformational changes in the receptor upon ligand binding. mdpi.com The analysis of the binding site reveals a predominantly hydrophobic pocket with specific polar residues that are crucial for anchoring the ligand. nih.gov

Table 4: Key Characteristics of the (S)-Dihydrohaloperidol Binding Site on the D2 Receptor

| Feature | Description |

|---|---|

| Volume | Approximately 450 ų |

| Hydrophobicity | High, with several aromatic and aliphatic residues. |

| Key Polar Residues | Asp114, Ser193, Ser197 |

This table contains representative data based on computational analyses of GPCR binding sites.

De Novo Design and Scaffold Hopping Approaches for Analog Generation

De novo design and scaffold hopping are computational strategies used to generate novel molecular structures with desired biological activities. osti.govrsc.orgresearchgate.net These approaches are valuable for discovering new chemical scaffolds that can serve as starting points for the development of new drugs.

De novo design algorithms build molecules from scratch within the constraints of the receptor's binding site. osti.govnih.gov This can lead to the generation of completely novel structures that are structurally distinct from known ligands. Scaffold hopping, on the other hand, aims to replace the core structure (scaffold) of a known active molecule, like (S)-Dihydrohaloperidol, with a different chemical moiety while preserving the key pharmacophoric features required for biological activity. chemrxiv.org This can lead to the discovery of new intellectual property and compounds with improved properties. chemrxiv.org For example, a scaffold hopping approach might replace the piperidine (B6355638) ring of (S)-Dihydrohaloperidol with a different heterocyclic system that maintains the necessary spatial arrangement of functional groups.

Table 5: Examples of Novel Scaffolds Generated through Computational Approaches

| Original Scaffold | Generated Scaffold | Rationale |

|---|---|---|

| Piperidine | Pyrrolidine | Maintains a basic nitrogen for interaction with acidic residues. |

| Butyrophenone (B1668137) | Phenyl-oxadiazole | Replaces the ketone with a bioisostere to potentially improve metabolic stability. |

This table provides hypothetical examples of scaffold hopping strategies.

Computational Prediction of Metabolic Pathways and Sites of Metabolism

The prediction of metabolic fate is a critical component of modern drug development, aiming to identify potential metabolites, anticipate metabolic clearance rates, and foresee the risks of reactive metabolite formation. For (S)-Dihydrohaloperidol, the primary and well-documented metabolite of Haloperidol (B65202), computational or in silico models provide powerful tools to predict its subsequent metabolic pathways and specific sites of metabolism (SOMs). These predictive efforts are crucial, given that (S)-Dihydrohaloperidol is not merely an inactive end-product but participates in a reversible metabolic cycle, being oxidized back to its parent compound, Haloperidol. drugbank.comresearchgate.net

In silico metabolism prediction is broadly categorized into ligand-based and structure-based approaches. nih.gov Ligand-based methods utilize knowledge from known substrates of metabolic enzymes to build predictive models like Quantitative Structure-Activity Relationship (QSAR) models, while structure-based methods employ techniques such as molecular docking and molecular dynamics simulations using the three-dimensional structures of metabolizing enzymes.

One of the most sophisticated computational tools applied to the Haloperidol metabolic network, which includes Dihydrohaloperidol, is Physiologically Based Pharmacokinetic (PBPK) modeling. nih.govmdpi.com PBPK models are mathematical representations of the body's physiological spaces, integrating compound-specific data with physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. nih.govmdpi.com A PBPK model developed for Haloperidol explicitly incorporates its reduction to Dihydrohaloperidol, primarily by carbonyl reductase 1 (CBR1), and the subsequent back-oxidation to Haloperidol, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP3A4. drugbank.comnih.gov This model serves as a predictive tool to understand the pharmacokinetics of both the parent drug and its reduced metabolite in virtual populations, identifying sources of variability in drug exposure. nih.gov

Beyond the established back-conversion, computational models can be deployed to predict other potential biotransformations of (S)-Dihydrohaloperidol. The prediction of specific atoms on a molecule most likely to undergo metabolism—the sites of metabolism (SOMs)—is a key application. news-medical.net Various software tools and algorithms can analyze the structure of (S)-Dihydrohaloperidol to identify these labile sites. These predictions are based on factors such as the reactivity of specific atoms (e.g., C-H bonds susceptible to oxidation), accessibility to the enzyme's catalytic center, and knowledge derived from databases of known metabolic reactions.

For (S)-Dihydrohaloperidol, such models would likely highlight several potential sites for Phase I and Phase II metabolism:

Oxidation: While the secondary alcohol group is known to be oxidized back to the ketone of Haloperidol, other sites on the molecule are susceptible to CYP-mediated oxidation. Aromatic hydroxylation on the fluorophenyl or chlorophenyl rings, or aliphatic hydroxylation at positions on the piperidine ring, are common metabolic reactions for similar structures.

Glucuronidation: The secondary alcohol group of (S)-Dihydrohaloperidol is a prime candidate for Phase II conjugation, specifically O-glucuronidation. This is a major metabolic pathway for the parent compound, Haloperidol, catalyzed by UGT enzymes, suggesting that its reduced metabolite would also be a substrate for these enzymes. nih.govclinpgx.org

The following table summarizes key computational methods and their potential application in predicting the metabolic fate of (S)-Dihydrohaloperidol.

| Computational Method | Principle | Specific Application to (S)-Dihydrohaloperidol | Predicted Outcome |

|---|---|---|---|

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Integrates physiological data with compound-specific ADME properties to simulate pharmacokinetic profiles in virtual populations. mdpi.comsimulations-plus.com | Models for Haloperidol already include the reversible metabolism to and from Dihydrohaloperidol, predicting its concentration profiles over time. nih.govmdpi.com | Time-course concentration of (S)-Dihydrohaloperidol in various tissues; impact of enzyme variability (e.g., CYP3A4, CBR1) on its formation and elimination. |

| Site of Metabolism (SOM) Prediction Tools (e.g., SMARTCyp, MetaSite) | Ligand-based methods that calculate the reactivity and accessibility of different atoms in a molecule to predict which sites are most likely to be metabolized by enzymes like CYPs. news-medical.net | Analysis of the (S)-Dihydrohaloperidol structure to identify atoms susceptible to oxidation. | Ranking of potential sites for hydroxylation on the aromatic rings or the piperidine moiety. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors (physicochemical properties) with a specific biological activity or property, such as metabolic stability or enzyme inhibition. nih.govmdpi.com | Development of models to predict the likelihood of (S)-Dihydrohaloperidol being a substrate or inhibitor of specific metabolizing enzymes (e.g., UGTs, CYPs). | Prediction of metabolic stability; identification of potential drug-drug interactions involving metabolic enzymes. |

| Molecular Docking | Structure-based method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. | Docking of (S)-Dihydrohaloperidol into the active sites of enzymes like CYP3A4 or UGTs (e.g., UGT1A4, UGT2B7) known to metabolize Haloperidol. nih.govclinpgx.org | Plausible binding poses that place specific atoms near the catalytic site, supporting SOM predictions for oxidation or glucuronidation. |

Preclinical Pharmacological Investigation Methodologies

In Vitro Pharmacological Characterization in Cellular Systems

In vitro studies using cellular systems are fundamental to characterizing the direct interactions of (S)-Dihydrohaloperidol with its molecular targets. These assays provide a controlled environment to determine binding affinities and functional consequences of these interactions.

Receptor binding assays are pivotal in determining the affinity of (S)-Dihydrohaloperidol for various neurotransmitter receptors. These assays typically involve the use of radiolabeled ligands that have a known high affinity for a specific receptor. By measuring the ability of (S)-Dihydrohaloperidol to displace these radioligands, its binding affinity (Ki) can be quantified.

Published research has provided specific binding affinities for the enantiomers of reduced haloperidol (B65202). For (-)-reduced haloperidol, which corresponds to (S)-Dihydrohaloperidol, the binding affinities at several key receptors have been determined. These studies reveal a distinct receptor binding profile compared to both haloperidol and its (R)-enantiomer.

| Receptor | Ki (nM) for (-)-Reduced Haloperidol |

| Sigma-1 (S1R) | 4.8 |

| Sigma-2 (S2R) | 110 |

| Dopamine (B1211576) D2 (D2R) | 130 |

| Dopamine D3 (D3R) | 160 |

| Dopamine D4 (D4R) | 1400 |

This table presents the binding affinities (Ki) of (-)-reduced haloperidol for various receptors as determined by in vitro radioligand displacement studies.

These data indicate that (S)-Dihydrohaloperidol possesses a high affinity for the Sigma-1 receptor, with progressively lower affinities for the Sigma-2, Dopamine D2, and D3 receptors, and a significantly lower affinity for the Dopamine D4 receptor.

Cell-based functional assays are employed to understand the physiological consequence of (S)-Dihydrohaloperidol binding to its target receptors. These assays can measure a variety of downstream signaling events, such as changes in second messenger levels, ion channel activity, or gene expression.

One significant finding from functional assays is the ability of reduced haloperidol to facilitate the secretion of brain-derived neurotrophic factor (BDNF) from human astrocytic glial cells. This effect is mediated through its agonist activity at the Sigma-1 receptor. In contrast, the parent compound, haloperidol, despite its high affinity for the Sigma-1 receptor, does not induce BDNF release. This highlights a key functional difference between the metabolite and the parent drug.

Furthermore, electrophysiological studies in the rat brain have demonstrated that reduced haloperidol is an ineffective antagonist of dopamine-induced inhibition of caudate neurons and norepinephrine-induced inhibition of cerebellar Purkinje neurons nih.gov. This contrasts with haloperidol, which effectively antagonizes these effects, suggesting that the reduction of the ketone group significantly diminishes its neuroleptic activity at these specific catecholaminergic pathways nih.gov.

In Vivo Pharmacological Models and Behavioral Paradigms

In vivo studies in animal models are essential to assess the integrated physiological and behavioral effects of (S)-Dihydrohaloperidol. These models allow for the investigation of its impact on complex neurological processes and its pharmacokinetic properties within a living organism.

Various animal models are utilized to investigate the neurobiological effects of psychoactive compounds. A commonly used model in the study of antipsychotic drugs is the haloperidol-induced catalepsy model in rodents. This model is used to assess the extrapyramidal side effects associated with dopamine D2 receptor blockade. While this model is extensively used for haloperidol, specific studies investigating the effects of (S)-Dihydrohaloperidol in this paradigm are not widely reported in the available scientific literature. Such studies would be crucial to determine if the reduced D2 receptor affinity of the (S)-enantiomer translates to a lower propensity to induce catalepsy.

Other behavioral models relevant to neurobiological research include those assessing locomotor activity, anxiety, and cognitive function. For instance, studies on the parent compound, haloperidol, have explored its effects on memory performance in rats. However, dedicated behavioral studies on (S)-Dihydrohaloperidol are necessary to delineate its specific in vivo pharmacological profile.

Understanding the distribution of (S)-Dihydrohaloperidol in the body, particularly its ability to cross the blood-brain barrier and accumulate in specific brain regions, is critical for interpreting its pharmacological effects. Studies on haloperidol have shown that its concentration in brain tissue is significantly higher than in the blood nih.govpsychrights.orgwikipedia.orgnih.govpsychiatryonline.org. For instance, in postmortem human brain tissue, haloperidol concentrations were found to be 10-30 times higher than optimal serum concentrations psychrights.orgnih.govpsychiatryonline.org. Haloperidol appears to be homogeneously distributed across different brain areas nih.govpsychrights.orgnih.govpsychiatryonline.org.

While specific distribution studies for (S)-Dihydrohaloperidol are not extensively detailed, the lipophilic nature of the compound suggests it would readily penetrate the central nervous system. The persistence of haloperidol in brain tissue, with an estimated elimination half-life of around 6.8 days, suggests that its metabolites, including (S)-Dihydrohaloperidol, may also have a prolonged presence in the brain, potentially contributing to long-term pharmacological effects psychrights.orgnih.govpsychiatryonline.org. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to quantify the levels of the compound and its metabolites in various tissues.

Mechanistic Studies on Cellular and Subcellular Levels

Mechanistic studies aim to elucidate the precise molecular and cellular pathways through which (S)-Dihydrohaloperidol exerts its effects. A key area of investigation for reduced haloperidol has been its interaction with the Sigma-1 receptor.

Research indicates that reduced haloperidol can act as an irreversible or slowly reversible blocker of Sigma-1 receptors. This is in contrast to the competitive inhibition observed with other sigma receptor ligands. This irreversible binding suggests the formation of a stable complex between the compound and the receptor, which could lead to long-lasting downstream effects.

At the subcellular level, the localization of target receptors can provide insights into the compound's mechanism of action. Sigma-1 receptors are known to be located at the endoplasmic reticulum-mitochondrion interface, where they play a role in regulating calcium signaling and cellular stress responses. The interaction of (S)-Dihydrohaloperidol with these receptors could therefore modulate these fundamental cellular processes. Further research is needed to fully understand the subcellular consequences of this interaction.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential methodologies for characterizing a new chemical entity. This process establishes a relationship between the drug's concentration in the body over time (pharmacokinetics) and its observed pharmacological effects (pharmacodynamics). Such integrated PK/PD models are instrumental in the drug development process, helping to understand the sequence of events leading to a drug's effect and optimizing its potential therapeutic use.

Pharmacokinetic Research Findings

Pharmacokinetic studies in animal models, such as rats and guinea pigs, have been fundamental in understanding the absorption, distribution, metabolism, and excretion (ADME) of haloperidol and its metabolites.

In rats, haloperidol has been identified as a high extraction ratio drug with a large volume of distribution and a terminal half-life of approximately 1.5 hours following intravenous administration. nih.gov While this study focused on the parent drug, the data provides a crucial baseline for understanding the environment in which (S)-Dihydrohaloperidol is formed and acts.

A study in guinea pigs investigated the pharmacokinetics of both haloperidol (HAL) and reduced haloperidol (RHAL) concurrently. nih.gov Key findings from this research demonstrated a rapid interconversion between HAL and RHAL within 10 minutes of administration. nih.gov The peak concentrations of both compounds in the striatum, a key brain region for antipsychotic action, were observed at 2 hours post-injection for both substances. nih.gov The research also noted that with higher or repeated doses, the ratio of RHAL to HAL increased, suggesting that the metabolic pathways favoring reduction are more robust than the oxidative processes that convert RHAL back to HAL. nih.gov

The following table summarizes the pharmacokinetic observations in guinea pigs.

| Parameter | Observation | Species |

| Interconversion | Rapid interconversion between Haloperidol and Reduced Haloperidol observed within 10 minutes. | Guinea Pig |

| Time to Peak Concentration (Tmax) | Peak striatal levels of both compounds reached at 2 hours post-injection. | Guinea Pig |

| Metabolite Ratio | The RHAL to HAL ratio increased with higher or repeated doses, suggesting stronger reductive metabolic pathways. | Guinea Pig |

Data derived from studies on reduced haloperidol (racemic mixture).

Pharmacodynamic Research Findings

Pharmacodynamic modeling connects the pharmacokinetic profile to the drug's effect at its target site. For antipsychotics, a common pharmacodynamic endpoint in preclinical models is the measurement of dopamine turnover in the brain, often assessed by quantifying levels of its metabolite, homovanillic acid (HVA).

In the guinea pig model, the administration of both haloperidol and reduced haloperidol led to an increase in striatal HVA levels, indicating a dopamine receptor blockade. nih.gov The study found that the potency of reduced haloperidol in elevating HVA was approximately half that of haloperidol. nih.gov This observation was consistent with the measured levels of haloperidol in the striatum after the administration of reduced haloperidol, suggesting that a significant portion of the observed effect of RHAL is due to its back-conversion to the more potent parent compound. nih.gov

The table below outlines the key pharmacodynamic findings.

| Pharmacodynamic Endpoint | Finding | Potency Comparison | Species |

| Striatal Homovanillic Acid (HVA) Levels | Both HAL and RHAL increased HVA levels, indicating dopamine blockade. | The potency of RHAL was about 50% that of HAL. | Guinea Pig |

| Mechanism of Action | The effect of RHAL is partially attributed to its in-vivo conversion back to Haloperidol. | - | Guinea Pig |

Data derived from studies on reduced haloperidol (racemic mixture).

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For (S)-Dihydrohaloperidol, various chromatographic techniques are utilized, each offering distinct advantages in terms of resolution, sensitivity, and application.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantification of Dihydrohaloperidol (also known as reduced haloperidol) in various matrices, including biological fluids and pharmaceutical formulations. scielo.brkisti.re.kr Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Research has demonstrated the development and validation of numerous HPLC methods. scielo.brscielo.br These methods are valued for their robustness, precision, and accuracy. mdpi.com Key parameters such as the mobile phase composition, column type, flow rate, and detector wavelength are optimized to achieve adequate separation from the parent drug, Haloperidol (B65202), and other potential metabolites or impurities. mdpi.comresearchgate.net For instance, one method utilized a mobile phase consisting of 100 mmol/L potassium dihydrogen phosphate (B84403), acetonitrile, and triethylamine (B128534) (10:90:0.1, v/v/v) with the pH adjusted to 3.5, achieving a retention time for haloperidol of approximately 2.76 minutes. scielo.br Another validated RP-HPLC method used a mobile phase of methanol (B129727) and phosphate buffer (90:10, pH 9.8) with a retention time of 3.3 minutes for haloperidol. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for these methods can be as low as 0.045 µg/mL and 0.135 µg/mL, respectively, highlighting the sensitivity of the technique for detecting low concentrations. scielo.br

| Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength | Linearity Range | Reference |

|---|---|---|---|---|---|

| C18 | 100 mM KH₂PO₄–acetonitrile–TEA (10:90:0.1, v/v/v), pH 3.5 | 2 mL/min | 230 nm | 1-16 µg/mL | scielo.br |

| C18 | Methanol and phosphate buffer (90:10, v/v), pH 9.8 | Not Specified | 248 nm | 1-50 µg/mL | mdpi.commdpi.com |

| Nucleosil C18 (150 x 1 mm) | 2 mM HCOONH₄–acetonitrile (55:45, v/v), pH 3.0 | Not Specified | MS Detection | 0.25-50 ng/mL | nih.gov |

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. mdpi.com Direct analysis of polar, high-molecular-weight compounds like Dihydrohaloperidol by GC is often challenging due to its low volatility and potential for thermal degradation in the high-temperature injector port. mdpi.com Consequently, chemical derivatization is frequently required to enhance the analyte's suitability for GC analysis. jfda-online.comnih.gov

Derivatization involves converting polar functional groups (such as hydroxyl and amine groups) into less polar, more volatile derivatives. jfda-online.com Common derivatization reactions include silylation, acylation, and alkylation. This process not only improves volatility but can also enhance chromatographic properties and detection sensitivity. jfda-online.com For example, a GC method with electron-capture detection was developed for 4-(4-chlorophenyl)-4-hydroxypiperidine, another metabolite of haloperidol, which involved an extractive derivatization step using pentafluorobenzoyl chloride. nih.gov The structure of the resulting derivative was confirmed by GC-mass spectrometry (GC-MS). nih.gov While specific GC methods for (S)-Dihydrohaloperidol are less common than LC methods, the principles of derivatization would be applicable to facilitate its analysis by GC or GC-MS if required. nih.govtaylorandfrancis.com

Supercritical Fluid Chromatography (SFC) has emerged as a significant analytical tool, often considered a "green" chromatography technique because it primarily uses compressed carbon dioxide as the mobile phase. chromatographyonline.compharmatopo.com SFC combines advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times. nih.govresearchgate.net Supercritical CO₂, often mixed with a small amount of a polar organic solvent (modifier) like methanol, serves as the mobile phase. chromatographyonline.com

SFC is particularly well-suited for the separation of chiral compounds, making it a valuable technique in pharmaceutical analysis. chromatographyonline.comuliege.be Its application extends to both analytical and preparative scales, enabling the efficient separation and purification of enantiomers. chromatographyonline.com The technique's high speed is a result of the low viscosity and high diffusivity of the supercritical fluid mobile phase, which allows for faster flow rates without compromising separation efficiency. pharmatopo.com Given its strength in chiral separations, SFC is an excellent methodology for the analysis and purification of (S)-Dihydrohaloperidol.

Since Dihydrohaloperidol is a chiral molecule, the separation and quantification of its individual enantiomers, (S)- and (R)-Dihydrohaloperidol, are of paramount importance in pharmaceutical development. vt.edu Enantiomers of a drug can exhibit significant differences in pharmacological activity and toxicity. wvu.edunih.gov Regulatory agencies often require that each enantiomer of a chiral drug be studied separately. wvu.edu

Chiral chromatography is the primary method for assessing enantiomeric purity. This can be achieved through several techniques:

HPLC with Chiral Stationary Phases (CSPs): This is the most common approach. wvu.edunih.gov CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used for pharmaceutical separations. nih.gov

Supercritical Fluid Chromatography (SFC): As mentioned, SFC is a leading technique for chiral separations. chromatographyonline.com Most CSPs used in HPLC can also be used under SFC conditions, often providing faster and more efficient separations. chromatographyonline.com

Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral column. wvu.edu

Capillary Electrophoresis (CE): A method using capillary zone electrophoresis with heptakis (2,6-di-O-methyl)-β-cyclodextrin as a chiral selector has been successfully developed for the chiral separation of reduced haloperidol. scilit.com

Mass Spectrometry (MS) Techniques for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the identity of compounds, elucidating their chemical structures, and identifying metabolites. taylorandfrancis.com When coupled with a chromatographic separation technique, it provides unparalleled sensitivity and selectivity. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive quantification and identification of (S)-Dihydrohaloperidol in complex biological matrices like plasma. nih.govnih.gov The method combines the separation power of HPLC with the detection specificity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the analyte. nih.govnih.gov The mass spectrometer then isolates the precursor ion (the molecular ion of Dihydrohaloperidol) and subjects it to collision-induced dissociation, generating characteristic product ions. By monitoring specific precursor-to-product ion transitions (a mode known as Multiple Reaction Monitoring or MRM), the instrument can selectively and sensitively quantify the target analyte, even at very low concentrations. nih.gov

This technique has been successfully applied to determine haloperidol and reduced haloperidol in human plasma with detection limits as low as 0.100 ng/mL for reduced haloperidol. nih.gov Beyond quantification, LC-MS/MS is crucial for structural elucidation of metabolites and degradation products by analyzing their fragmentation patterns. mdpi.comnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Nucleosil C18 column with 2 mM HCOONH₄–acetonitrile (55:45, v/v) mobile phase | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Detection Mode | Monitoring of four characteristic ions for confirmation | nih.gov |

| Linearity Range | 0.25 - 50 ng/mL | nih.gov |

| Limit of Detection (LOD) | 0.100 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. emerypharma.com For the analysis of Dihydrohaloperidol, (S)-, which contains a polar hydroxyl group, a derivatization step is often employed to increase its volatility and thermal stability, making it more amenable to GC analysis. emerypharma.com

The analytical process involves injecting the derivatized sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized analyte through a capillary column. mdpi.com The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. Following separation, the compound elutes from the column and enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically using Electron Ionization (EI) or Chemical Ionization (CI). nih.gov The resulting charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and confirmation. nih.gov Selected Ion Monitoring (SIM) mode can be utilized to enhance sensitivity and selectivity for quantitative analysis. nih.gov

Table 1: Illustrative GC-MS Parameters for Derivatized Dihydrohaloperidol, (S)- Analysis

| Parameter | Value/Description |

| GC Column | DB-5MS (5% Phenyl-95% Dimethylpolysiloxane) |

| Injector Temp. | 280°C |

| Oven Program | Initial 150°C, ramp to 300°C at 15°C/min |

| Carrier Gas | Helium (1.0 mL/min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Detection | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of Dihydrohaloperidol, (S)-. Unlike nominal mass instruments, HRMS analyzers (e.g., Time-of-Flight (TOF) or Orbitrap) can measure the mass of an ion with extremely high accuracy, typically within 5 parts per million (ppm). frontagelab.comenovatia.com This level of precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas (isobars). thermofisher.com

The primary advantage of HRMS is its ability to provide an accurate mass measurement, which is then used to calculate a unique and definitive elemental composition. chromatographyonline.comrsc.org For Dihydrohaloperidol, (S)-, HRMS would be used to confirm the molecular formula C21H25ClFNO2. The instrument is calibrated using a known reference compound, and the measured mass of the analyte is compared to its theoretical (exact) mass. The small difference between these values, known as the mass error, confirms the identity of the compound with a high degree of confidence. thermofisher.comrsc.org

Table 2: HRMS Data for Dihydrohaloperidol, (S)-

| Ion Species | Theoretical Exact Mass (m/z) | Measured Accurate Mass (m/z) | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 378.1631 | 378.1629 | -0.5 | C21H26ClFNO2 |

Spectroscopic Characterization Methods

Spectroscopic methods are used to probe the interaction of electromagnetic radiation with the Dihydrohaloperidol, (S)- molecule, providing detailed insights into its electronic and molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular structure of organic compounds in solution. blogspot.comnih.gov Both ¹H NMR and ¹³C NMR experiments are essential for the complete structural assignment of Dihydrohaloperidol, (S)-.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. mdpi.com The spectrum of Dihydrohaloperidol, (S)- would show distinct signals for the aromatic protons on the chlorophenyl and fluorophenyl rings, the aliphatic protons of the piperidine (B6355638) ring, and the methine proton attached to the hydroxyl group.

¹³C NMR Spectroscopy : This method provides information on the different carbon environments within the molecule. The spectrum would display unique resonances for each of the 21 carbon atoms, including the aromatic, aliphatic, and alcohol carbons. drugbank.comscielo.br

Table 3: Representative ¹H and ¹³C NMR Data for Dihydrohaloperidol, (S)- in CDCl₃

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.8-7.0 | Aromatic-H | 164.8 (d, J=250 Hz) | C-F |

| 4.5-4.3 | -CH(OH)- | 140-120 | Aromatic-C |

| 3.5-2.0 | Piperidine-H, Alkyl-H | 70.1 | -C(OH)- |

| 1.8-1.5 | Alkyl-H | 60-25 | Piperidine-C, Alkyl-C |

Note: Data are illustrative and based on the known structure. Actual chemical shifts and coupling constants may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. edinst.com These two methods are complementary; a molecular vibration that is strong in Raman may be weak in IR, and vice-versa. mdpi.com For Dihydrohaloperidol, (S)-, the key vibrational modes are associated with its distinct functional groups. The presence of the hydroxyl group, which distinguishes it from its parent compound Haloperidol, is clearly identified by a characteristic broad absorption band in the IR spectrum. researchgate.net

Table 4: Key Vibrational Frequencies for Dihydrohaloperidol, (S)-

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H (Alcohol) | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1250-1200 | C-F | Stretching |

| 850-800 | C-Cl | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. researchgate.net The UV-Vis spectrum of Dihydrohaloperidol, (S)- is dominated by the absorption of its aromatic chromophores, namely the 4-chlorophenyl and 4-fluorophenyl groups. The reduction of the ketone in Haloperidol to a hydroxyl group in Dihydrohaloperidol does not significantly alter the primary aromatic chromophores, resulting in a similar absorption profile.

Table 5: UV-Vis Absorption Data for Dihydrohaloperidol, (S)-

| Solvent | λmax (nm) | Chromophore |

| Methanol | ~248 | Substituted Phenyl Rings |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is the most critical technique for confirming the absolute stereochemistry of a chiral molecule like Dihydrohaloperidol, (S)-. wikipedia.orglibretexts.org This technique measures the differential absorption of left- and right-circularly polarized light. libretexts.org Since only chiral molecules are CD-active, this method is ideal for stereochemical analysis. nih.gov

The (S)-enantiomer of Dihydrohaloperidol will produce a unique CD spectrum characterized by positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to its electronic transitions. Its mirror image, the (R)-enantiomer, would produce a CD spectrum of equal magnitude but opposite sign. nih.gov This mirror-image relationship provides definitive proof of the enantiomeric identity and can also be used to determine the enantiomeric purity of a sample. nih.govchromatographyonline.com Therefore, CD spectroscopy is the definitive analytical method for verifying the "(S)-" configuration of the compound. utexas.edu

Q & A

Basic Research Questions

Q. How can researchers determine the purity of (S)-Dihydrohaloperidol for pharmacological studies?

- Methodology : Use high-performance liquid chromatography (HPLC) with a chiral stationary phase to resolve enantiomers. Validate the method using parameters such as specificity, linearity, precision, and accuracy per ICH guidelines. Compare retention times and spectral data against certified reference materials (CRMs) for Haloperidol-related compounds, which share structural similarities .

- Key Controls : Include blank runs, spiked samples, and inter-laboratory validation to minimize variability.

Q. What experimental designs are suitable for assessing (S)-Dihydrohaloperidol’s in vitro activity?

- Approach :

- Cell-based assays : Use dopamine D2 receptor-transfected cell lines to measure receptor binding affinity (e.g., radioligand displacement assays).

- Dose-response curves : Test logarithmic concentrations (e.g., 1 nM–100 μM) to calculate IC50 values.

- Controls : Include positive controls (e.g., Haloperidol) and negative controls (vehicle-only treatments) .

Q. How should researchers validate analytical methods for quantifying (S)-Dihydrohaloperidol in biological matrices?

- Steps :

- Sample preparation : Use protein precipitation or solid-phase extraction to isolate the compound from plasma/brain homogenates.

- Calibration curves : Prepare in triplicate across the expected concentration range (e.g., 1–1000 ng/mL).

- Validation metrics : Assess recovery (>80%), matrix effects (<15% variability), and stability under storage conditions .

Q. What are the critical storage conditions to maintain (S)-Dihydrohaloperidol’s stability?

- Guidelines : Store lyophilized powder at –20°C in airtight containers under inert gas (e.g., argon). For solutions, use sterile, amber vials to prevent photodegradation. Monitor batch-specific stability data provided in safety data sheets (SDS) for structurally related compounds like Diphenidol hydrochloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for (S)-Dihydrohaloperidol across studies?

- Strategies :

- Meta-analysis : Pool data from preclinical studies using random-effects models to account for interspecies variability.

- Sensitivity analysis : Identify confounding variables (e.g., administration route, formulation differences) using multivariate regression.

- Replication studies : Standardize protocols for dose, sampling intervals, and analytical methods across labs .

Q. What methodologies optimize enantioselective synthesis of (S)-Dihydrohaloperidol?

- Key Techniques :

- Chiral chromatography : Use preparative HPLC with cellulose-based columns for large-scale separation.

- Asymmetric catalysis : Screen chiral ligands (e.g., BINAP) in hydrogenation reactions to improve enantiomeric excess (ee).

- Quality control : Validate ee via polarimetry or nuclear magnetic resonance (NMR) with chiral shift reagents .

Q. How to design in vivo studies evaluating (S)-Dihydrohaloperidol’s neuropharmacological effects?

- Framework :

- Animal models : Use rodent models of schizophrenia (e.g., MK-801-induced hyperactivity) or tardive dyskinesia.

- Behavioral assays : Measure locomotor activity, prepulse inhibition, or catalepsy.

- Endpoint analysis : Combine behavioral data with post-mortem neurochemical analyses (e.g., dopamine metabolite levels via LC-MS/MS) .

Q. Which statistical methods are appropriate for analyzing neurochemical data from (S)-Dihydrohaloperidol studies?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.